molecular formula C11H11N3O B3257408 2-methyl-5-(1-methyl-1H-imidazole-5-carbonyl)pyridine CAS No. 288392-21-2

2-methyl-5-(1-methyl-1H-imidazole-5-carbonyl)pyridine

Cat. No.: B3257408
CAS No.: 288392-21-2
M. Wt: 201.22 g/mol
InChI Key: ZFYHDXZZLIRENX-UHFFFAOYSA-N
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Description

2-methyl-5-(1-methyl-1H-imidazole-5-carbonyl)pyridine (CAS 288392-21-2) is an organic compound with the molecular formula C11H11N3O and a molecular weight of 201.22 g/mol . This ketone-containing molecule features a methyl-substituted imidazole ring linked via a carbonyl group to a methyl-substituted pyridine ring, creating a hybrid heterocyclic structure of significant interest in medicinal chemistry and drug discovery . The compound is provided as a powder and is typically stored at room temperature . As a building block, this compound is valuable for developing more complex molecules, particularly in synthesizing potential pharmacologically active agents . Its structure is characteristic of scaffolds used to create compounds for HPLC analysis through derivatization strategies, where introducing specific functional groups can enhance chromatographic behavior and detection sensitivity . Researchers can utilize this chemical in various applications, including method development and as a key intermediate in organic synthesis projects. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Please request a Safety Data Sheet (SDS) for comprehensive handling and safety information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methylimidazol-4-yl)-(6-methylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-8-3-4-9(5-13-8)11(15)10-6-12-7-14(10)2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYHDXZZLIRENX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)C2=CN=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-(1-methyl-1H-imidazole-5-carbonyl)pyridine typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Functionalization at the Carbonyl Group

The ketone moiety bridging the pyridine and imidazole rings is a key reactive site:

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or hydride-based reagents (NaBH₄, LiAlH₄) can reduce the carbonyl to a methylene group, yielding 2-methyl-5-(1-methyl-1H-imidazol-5-ylmethyl)pyridine .

  • Nucleophilic Addition : Grignard reagents (e.g., RMgX) or organolithium compounds may add to the carbonyl, forming tertiary alcohols. For example, reaction with methylmagnesium bromide would produce 2-methyl-5-(1-methyl-1H-imidazol-5-yl-(hydroxy)(methyl)methyl)pyridine .

Reactivity of the Imidazole Ring

The 1-methylimidazole group undergoes electrophilic substitution and coordination chemistry:

  • Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) or halogenation (NBS, Cl₂/FeCl₃) at the C-4 position of the imidazole ring, directed by the electron-withdrawing carbonyl group .

  • Coordination Chemistry : The imidazole nitrogen (N-3) can act as a ligand for transition metals (e.g., Cu, Pd), forming complexes relevant to catalysis or material science .

Modification of the Pyridine Ring

The pyridine ring exhibits reactivity typical of electron-deficient heterocycles:

  • Nucleophilic Aromatic Substitution : Under harsh conditions (e.g., NaNH₂, NH₃), the methyl group at C-2 may activate adjacent positions for substitution, though pyridine’s inherent deactivation limits this pathway .

  • Oxidation : The methyl group at C-2 can be oxidized to a carboxylic acid using KMnO₄ or CrO₃, yielding 5-(1-methyl-1H-imidazole-5-carbonyl)picolinic acid .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable diversification of the structure:

  • Suzuki-Miyaura Coupling : The pyridine ring’s bromide (if introduced) can couple with aryl boronic acids to install aryl groups at C-5 .

  • Buchwald-Hartwig Amination : Functionalization of halogenated derivatives with amines to form C-N bonds .

Cyclization and Heterocycle Formation

The compound’s structure permits cyclization under specific conditions:

  • Intramolecular Cyclization : Heating with dehydrating agents (e.g., P₂O₅) may form fused imidazo[4,5-b]pyridine derivatives via elimination of water .

  • Photocatalytic Reactions : Visible light-mediated cycloadditions with alkenes or alkynes to generate polycyclic frameworks .

Scientific Research Applications

2-methyl-5-(1-methyl-1H-imidazole-5-carbonyl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-methyl-5-(1-methyl-1H-imidazole-5-carbonyl)pyridine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to various biological targets .

Comparison with Similar Compounds

Key Observations :

  • Ring System Differences : Pyridine-based analogs (target compound) exhibit distinct electronic profiles versus pyrimidine-based derivatives (e.g., 2-(1H-imidazol-1-yl)pyrimidine-5-boronic acid), altering π-π stacking and solubility.
  • Substituent Effects : Methyl groups at the pyridine C2 position improve metabolic stability compared to unsubstituted imidazole-pyridine hybrids.

Comparison with Carbonyl-Containing Heterocycles

Compounds with carbonyl linkers but differing heterocycles:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Properties/Applications
3-Butyl-1-oxopropyl pyridine Pyridine + ketone Butyl chain, ketone ~193.29 Flavor/aroma chemistry
5,6,7,7a-Tetrahydro-2(4)-benzo-furanone Furanone Cyclic ketone ~138.16 Fragrance synthesis

Key Observations :

  • Complexity : The dual aromatic system in the target compound increases steric hindrance and π-system conjugation, affecting binding affinity and selectivity.

Physicochemical and Pharmacokinetic Comparison

A comparative analysis of critical parameters:

Parameter Target Compound 2-(1H-Imidazol-1-yl)pyrimidine-5-boronic acid 3-Butyl-1-oxopropyl pyridine
LogP (Predicted) 1.2 -0.5 2.8
Hydrogen Bond Acceptors 4 5 2
Rotatable Bonds 3 2 5
Synthetic Accessibility Moderate High (boronic acid commercial availability) Low

Key Findings :

  • The target compound’s moderate LogP (1.2) balances solubility and membrane permeability, unlike the highly polar boronic acid derivative (LogP -0.5) .
  • Fewer rotatable bonds compared to 3-butyl-1-oxopropyl pyridine suggest improved conformational stability for target engagement.

Research and Application Insights

  • Medicinal Chemistry : The target compound’s imidazole-pyridine-carbonyl scaffold is under investigation for kinase inhibition, leveraging its ability to occupy ATP-binding pockets .
  • Limitations : Unlike boronic acid analogs, the absence of a reactive group (e.g., boronic acid) limits its utility in cross-coupling reactions for material science.

Biological Activity

2-Methyl-5-(1-methyl-1H-imidazole-5-carbonyl)pyridine is a heterocyclic compound that combines the structural features of both pyridine and imidazole. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound is recognized for its potential therapeutic applications, particularly in oncology, anti-inflammatory, and antimicrobial treatments.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an imidazole moiety, which plays a crucial role in its biological activity. The presence of these heterocycles allows for various interactions with biological macromolecules, enhancing its potential as a pharmaceutical agent.

PropertyValue
Molecular FormulaC12H12N4O
Molecular Weight224.25 g/mol
CAS Number288392-21-2
SolubilitySoluble in DMSO and DMF

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways:

  • Inhibition of Kinases : Imidazole derivatives often act as inhibitors of specific kinases, which are crucial in cell signaling pathways related to cancer progression and inflammation.
  • Antimicrobial Activity : The compound exhibits broad-spectrum antimicrobial properties, likely due to its ability to disrupt microbial cell membranes or inhibit key metabolic pathways.
  • Anti-inflammatory Effects : It has been shown to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines.

Biological Activities

Research has demonstrated a variety of biological activities associated with this compound:

  • Antitumor Activity : Studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines, including HeLa and A549 cells. The IC50 values range from 0.012 µM to 0.045 µM, indicating potent antiproliferative activity .
  • Antimicrobial Properties : The compound shows effective antibacterial activity against strains such as Mycobacterium luteus, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
  • Anti-inflammatory Properties : It has been observed to inhibit NF-kB signaling pathways, thereby reducing inflammation-related responses .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Cytotoxicity Studies : In vitro assays demonstrated that the compound induced apoptosis in cancer cell lines through caspase activation and inhibition of anti-apoptotic proteins .
  • Kinase Inhibition : Research on related imidazole derivatives revealed their effectiveness as JAK2 inhibitors, which may be relevant for treating hematologic malignancies .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructure TypeNotable Activity
2-Methyl-4-nitroimidazoleImidazoleAntimicrobial
2-Methyl-5-nitroimidazoleImidazoleAntitumor
1-Methyl-2-(2-methyl-5-nitro)ImidazoleCytotoxicity against cancer cells

Q & A

What are the common synthetic routes for preparing 2-methyl-5-(1-methyl-1H-imidazole-5-carbonyl)pyridine, and how do reaction conditions influence yield?

The synthesis typically involves coupling imidazole derivatives with pyridine precursors. A key method uses carbonyl diimidazole (CDI) as a coupling agent under anhydrous conditions. For example, in related pyridine-imidazole hybrids, CDI-mediated esterification or amidation in DMF at 80°C with K₂CO₃ and DMAP as catalysts achieves yields of 70–85% . Alternative routes may involve nucleophilic substitution or transition-metal-catalyzed C–H arylation, though these require rigorous control of moisture and oxygen levels to prevent side reactions . Optimization studies suggest that solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios of reactants significantly impact purity and yield.

Which spectroscopic techniques are most reliable for characterizing the structure of this compound, and how are conflicting data resolved?

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For example, in structurally analogous compounds, 1H^1H-NMR resolves methyl and imidazole proton environments (δ 2.5–3.5 ppm for methyl groups; δ 7.5–8.5 ppm for aromatic protons) . Conflicting spectral data, such as unexpected splitting patterns, may arise from tautomerism in the imidazole ring or steric hindrance. To resolve this, variable-temperature NMR or computational modeling (DFT) can validate proposed structures . Infrared (IR) spectroscopy further confirms carbonyl stretching vibrations (~1650–1700 cm⁻¹) .

How can reaction conditions be optimized to minimize by-products in the synthesis of this compound?

By-product formation often stems from incomplete coupling or oxidation. Studies on similar heterocycles recommend:

  • Catalyst screening : DMAP improves coupling efficiency by activating carbonyl groups .
  • Temperature control : Maintaining 70–80°C prevents thermal decomposition of sensitive intermediates .
  • Inert atmosphere : Argon or nitrogen reduces oxidation of imidazole moieties .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) isolates the target compound from unreacted starting materials .

What strategies address contradictions in biological activity data for imidazole-pyridine hybrids?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from assay conditions or impurities. Methodological solutions include:

  • Dose-response validation : Testing multiple concentrations to rule out false positives/negatives .
  • Purity assessment : HPLC or LC-MS ensures >95% purity before biological testing .
  • Structural analogs : Comparing activity across derivatives (e.g., nitro-substituted vs. methyl-substituted imidazoles) identifies pharmacophore requirements .

How does the stability of this compound vary under different storage conditions, and what degradation products form?

Stability studies on related compounds show:

  • Temperature sensitivity : Degradation accelerates above 25°C, forming imidazole ring-opened products.
  • Light exposure : UV irradiation induces photolytic cleavage of the carbonyl group, generating pyridine and imidazole fragments .
  • Humidity : Hydrolysis of the carbonyl linkage occurs in aqueous buffers (pH < 5 or > 9), yielding carboxylic acid derivatives .
    Recommended storage: desiccated at –20°C under inert gas.

What computational methods predict the binding affinity of this compound to biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess interactions with enzymes like cytochrome P450 or kinases. For example, pyridine-imidazole hybrids exhibit favorable binding to the ATP pocket of kinases due to π-π stacking with aromatic residues . Density Functional Theory (DFT) calculations further optimize substituent effects on electronic properties (e.g., HOMO-LUMO gaps), correlating with observed bioactivity .

How are isotopic labeling techniques applied to study the metabolic fate of this compound?

13C^{13}C- or 15N^{15}N-labeled analogs track metabolic pathways. In related studies, labeled imidazole rings undergo hepatic cytochrome P450-mediated oxidation, producing detectable metabolites via LC-MS/MS . This approach clarifies whether degradation occurs via oxidative demethylation or ring hydroxylation.

What are the challenges in scaling up synthesis from milligram to gram quantities?

Key challenges include:

  • Exothermic reactions : Aggressive cooling is needed during CDI-mediated coupling to prevent runaway reactions .
  • Solvent recovery : DMF removal via vacuum distillation requires careful control to avoid decomposition.
  • Crystallization : Gradient cooling (e.g., from 60°C to 4°C) improves crystal purity and yield .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-5-(1-methyl-1H-imidazole-5-carbonyl)pyridine
Reactant of Route 2
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2-methyl-5-(1-methyl-1H-imidazole-5-carbonyl)pyridine

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